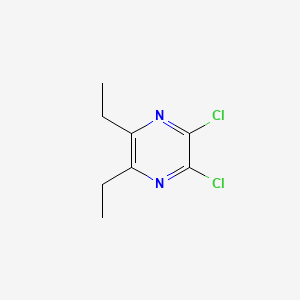

2,3-Dichloro-5,6-diethylpyrazine

描述

Structure

3D Structure

属性

IUPAC Name |

2,3-dichloro-5,6-diethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c1-3-5-6(4-2)12-8(10)7(9)11-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPMBOSVPGVGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C(=N1)Cl)Cl)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Transition Metal Catalyzed Coupling Reactions of Halogenated Pyrazines

Suzuki-Miyaura Cross-Coupling for Aryl/Alkyl Group Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. libretexts.orgresearchgate.netyoutube.com This palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally less toxic boron reagents. libretexts.orgresearchgate.net

In the context of dichloropyrazines, the Suzuki-Miyaura coupling provides an effective route for the selective introduction of aryl or alkyl groups. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base. libretexts.orgresearchgate.net The choice of base, solvent, and reaction conditions can influence the efficiency and selectivity of the coupling. For instance, anhydrous conditions in toluene (B28343) have been found to be superior for coupling with electron-rich boronic acids, while aqueous DME is often used for electron-poor arylboronic acids and alkenylboronic acids. researchgate.net

A key challenge in the Suzuki-Miyaura coupling of dihaloheteroaromatics is achieving selective mono- or di-substitution. The reactivity of the two chlorine atoms on the pyrazine ring can be influenced by electronic and steric factors. The development of catalyst systems with bulky, electron-rich ligands has been crucial in controlling the selectivity and efficiency of these reactions. nih.gov For example, the use of palladacycle catalysts has shown promise due to their thermal stability and insensitivity to air and water. libretexts.org

| Catalyst System | Substrates | Base | Solvent | Key Features |

| Pd(PPh₃)₄ | Dichloropyrazine, Arylboronic acid | Na₂CO₃ | Toluene/Water | Classic conditions, good for general applications. |

| Pd(OAc)₂ / SPhos | Dichloropyrazine, Alkylboronic acid | K₃PO₄ | Dioxane | High activity for C(sp²)-C(sp³) coupling. |

| Pd-CataCXium A-G3 | Heteroaryl chlorides, Heteroarylboronic esters | TMSOK | Anhydrous | Effective for challenging heteroaryl-heteroaryl couplings. nih.gov |

Sonogashira Cross-Coupling for Ethynylation

The Sonogashira cross-coupling reaction is a fundamental method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org The Sonogashira reaction is highly valued for its ability to construct conjugated enynes and arylalkynes, which are important structural motifs in many functional materials and biologically active molecules. libretexts.org

For dichloropyrazines, the Sonogashira coupling allows for the introduction of alkyne functionalities. This transformation is significant as the resulting alkynylpyrazines can undergo further reactions, such as cycloadditions or subsequent cross-coupling reactions, to build more complex molecular architectures. researchgate.net The reaction conditions, including the choice of palladium catalyst, copper source, and base, are critical for achieving high yields and preventing side reactions like the homocoupling of the terminal alkyne. organic-chemistry.org

Modern variations of the Sonogashira coupling have focused on developing copper-free conditions to avoid issues related to the toxicity and environmental impact of copper salts. These methods often employ more sophisticated palladium catalysts or different reaction conditions to facilitate the catalytic cycle. organic-chemistry.org

| Catalyst System | Substrates | Base | Solvent | Key Features |

| Pd(PPh₃)₄ / CuI | Dichloropyrazine, Terminal alkyne | Et₃N | THF | Standard conditions for Sonogashira coupling. wikipedia.org |

| PdCl₂(PPh₃)₂ / CuI | Aryl halide, Terminal alkyne | i-Pr₂NH | DMF | Effective for a broad range of substrates. |

| Pd(OAc)₂ / HandaPhos | Aryl halide, Terminal alkyne | K₂CO₃ | Water | Sustainable, copper-free conditions. organic-chemistry.org |

The regioselectivity of the Sonogashira coupling on disubstituted halides has been studied. For substrates with two different halide substituents, the alkyne typically adds to the site of the more reactive halide. libretexts.org In the case of dichloropyrazines, the electronic properties of the ring and any existing substituents can influence which chlorine atom is more susceptible to oxidative addition to the palladium catalyst.

Stille Cross-Coupling and Other Organometallic Approaches

The Stille cross-coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orglibretexts.org A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups. libretexts.orgthermofisher.com This makes the Stille coupling a reliable method, particularly for the synthesis of complex molecules and in late-stage synthetic transformations. nih.gov

In the synthesis of functionalized pyrazines, the Stille reaction can be employed to introduce a diverse range of organic groups. The reaction mechanism involves the oxidative addition of the pyrazine halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.org The rate of transmetalation, which is often the rate-limiting step, can be influenced by the ligands on the palladium catalyst and the use of additives like CuI. harvard.edu

Despite its utility, the toxicity of organotin reagents and the difficulty in removing tin byproducts are major drawbacks of the Stille reaction. thermofisher.com This has led to the development of other cross-coupling methods, but the Stille reaction remains a valuable tool for specific applications where other methods may fail. nih.gov

| Catalyst System | Organometallic Reagent | Electrophile | Key Features |

| Pd(PPh₃)₄ | Aryl/Alkyl-Sn(n-Bu)₃ | Dichloropyrazine | Wide functional group tolerance. thermofisher.com |

| Pd₂(dba)₃ / P(t-Bu)₃ | Vinyl-Sn(n-Bu)₃ | Aryl chloride | Effective for less reactive chlorides. harvard.edu |

| Pd(OAc)₂ / XPhos | Aryl-Sn(n-Bu)₃ | Aryl mesylate | Couples with more challenging electrophiles. nih.gov |

Other organometallic approaches to functionalize dichloropyrazines include Negishi coupling (using organozinc reagents) and Hiyama coupling (using organosilicon reagents). While these methods are also effective for C-C bond formation, they each have their own specific advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.

Chemo- and Regioselective Synthesis of this compound and its Isomers

The chemo- and regioselective functionalization of dichloropyrazines is a critical aspect of their synthetic utility. Achieving selectivity is particularly important when synthesizing specific isomers or when multiple reactive sites are present on the molecule.

One strategy for achieving regioselectivity is through directed metalation. By using a directing group, it is possible to deprotonate a specific position on the pyrazine ring, which can then be trapped with an electrophile. For instance, the use of mixed lithium/magnesium or lithium/zinc amide bases, such as TMPMgCl·LiCl and TMPZnCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidide), has been shown to be effective for the regio- and chemoselective metalation of chloropyrazines. researchgate.net This methodology allows for the introduction of various functional groups at specific positions, which has been applied to the synthesis of complex natural products. researchgate.net

In cross-coupling reactions, the inherent electronic properties of the dichloropyrazine ring can dictate the regioselectivity. For 2,3-dichloropyrazines, the two chlorine atoms are in electronically distinct environments, which can lead to preferential reaction at one site over the other. Furthermore, the presence of substituents, such as the diethyl groups in this compound, can sterically hinder one of the chlorine atoms, thereby directing the reaction to the less hindered position.

The synthesis of specific isomers, such as 3,3'-dichloro-2,2'-bipyrazine, can sometimes be achieved through dimerization reactions of a monochlorinated precursor. For example, the treatment of 2-chloropyrazine (B57796) with lithium diisopropylamide (LDA) can lead to the formation of 3,3'-dichloro-2,2'-bipyrazine, albeit in some cases with the formation of other byproducts. nii.ac.jp

Recent advancements have also focused on transition-metal-free cross-coupling reactions, which offer an environmentally benign alternative. nih.gov These methods often rely on the generation of radical species or the use of strong bases to facilitate the coupling and can exhibit high chemo- and regioselectivity. nih.gov

Green Chemistry Approaches and Sustainable Synthesis Strategies for Pyrazine Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. researchgate.net For the synthesis of pyrazine derivatives, this has translated into a focus on several key areas of green chemistry.

One approach is the use of greener solvents, such as water or bio-derived solvents like dimethylisosorbide (DMI). organic-chemistry.org Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability. The development of water-soluble catalysts or the use of surfactants has enabled many cross-coupling reactions, including the Sonogashira coupling, to be performed in aqueous media. organic-chemistry.org

Another key aspect of green chemistry is the use of more sustainable catalysts. This includes the use of catalysts based on earth-abundant and less toxic metals, such as manganese, as an alternative to precious metals like palladium. nih.gov For example, manganese pincer complexes have been shown to catalyze the synthesis of pyrazine derivatives through acceptorless dehydrogenative coupling reactions, which produce only hydrogen gas and water as byproducts. nih.gov

Furthermore, biocatalysis offers a highly sustainable route to pyrazine derivatives. Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity. For instance, Lipozyme® TL IM from Thermomyces lanuginosus has been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines in a greener solvent, tert-amyl alcohol, with high efficiency. rsc.org

| Green Chemistry Approach | Example | Key Advantages |

| Use of Green Solvents | Sonogashira coupling in water. organic-chemistry.org | Reduced environmental impact, improved safety. |

| Earth-Abundant Metal Catalysis | Manganese-catalyzed pyrazine synthesis. nih.gov | Lower cost, reduced toxicity compared to precious metals. |

| One-Pot Synthesis | t-BuOK catalyzed synthesis in aqueous methanol. tandfonline.com | Increased efficiency, reduced waste. |

| Biocatalysis | Lipozyme® TL IM catalyzed amidation. rsc.org | Mild conditions, high selectivity, renewable catalyst. |

Nucleophilic Aromatic Substitution on the Pyrazine Ring

The pyrazine ring, being an electron-deficient heteroaromatic system, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of two chlorine atoms, which act as effective leaving groups. The SNAr reactions on this compound are a cornerstone of its chemistry, allowing for the introduction of a wide array of functional groups.

Reactivity of Chlorine Substituents Towards Various Nucleophiles

The chlorine atoms of this compound are susceptible to displacement by a variety of nucleophiles. The general mechanism proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic complex, which then expels the chloride ion to afford the substituted product. The rate of these reactions is influenced by the nucleophilicity of the attacking species and the reaction conditions.

Common nucleophiles that readily react with dichloropyrazines include amines, alkoxides, and thiols. For instance, reactions with amines, such as piperidine (B6355638) or morpholine, proceed to yield mono- or di-substituted aminopyrazines. The reaction with a first equivalent of an amine introduces an electron-donating group onto the pyrazine ring, which can modulate the reactivity of the second chlorine atom.

Alkoxides, such as sodium methoxide, are also effective nucleophiles for displacing the chlorine atoms, leading to the formation of alkoxy- and dialkoxypyrazines. Thiolates, being soft and highly polarizable nucleophiles, exhibit high reactivity towards SNAr on dichloropyrazines, yielding the corresponding thioethers.

The reactivity of various nucleophiles towards dichloropyrazines generally follows the trend of their nucleophilicity and the stability of the Meisenheimer intermediate.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Dichloropyrazines

| Nucleophile | Product Type | Typical Reaction Conditions | Reference |

| Amines (e.g., Piperidine, Morpholine) | Aminopyrazines | Varies, can proceed at room temperature or with heating in solvents like ethanol (B145695) or DMSO. | researchgate.net |

| Alkoxides (e.g., Sodium Methoxide) | Alkoxypyrazines | Typically requires heating in the corresponding alcohol or an aprotic polar solvent. | rsc.org |

| Thiols (e.g., Thiophenol) | Thioetherpyrazines | Often carried out in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or DMAc. | mdpi.com |

This table provides a general overview. Specific reaction rates and yields depend on the exact substrates and conditions.

Influence of Diethyl Substituents on Reaction Pathways

The 5,6-diethyl substituents on the pyrazine ring exert a significant influence on the nucleophilic aromatic substitution reactions through a combination of electronic and steric effects.

Electronic Effects: The ethyl groups are electron-donating in nature, which slightly deactivates the pyrazine ring towards nucleophilic attack by increasing the electron density of the aromatic system. However, this deactivating effect is generally outweighed by the strong activation provided by the two ring nitrogens and the two chlorine atoms. In unsymmetrically substituted pyrazines, the position of nucleophilic attack is directed by the electronic nature of the substituents. For this compound, being a symmetrical molecule, the initial attack can occur at either C-2 or C-3.

Steric Effects: The ethyl groups can sterically hinder the approach of bulky nucleophiles to the adjacent chlorine atoms. This steric hindrance can affect the rate of the reaction and may lead to regioselectivity in cases where the two chlorine atoms are electronically non-equivalent. For very bulky nucleophiles, the reaction rate may be significantly reduced compared to less hindered dichloropyrazines. libretexts.org

Electrophilic Aromatic Substitution (Considering Deactivation by Halogens)

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it highly resistant to electrophilic aromatic substitution (EAS). The presence of two chlorine atoms further deactivates the ring towards electrophilic attack through their strong inductive electron-withdrawing effect. libretexts.orglibretexts.org Therefore, forcing conditions are typically required for electrophilic substitution to occur, and the yields are often low.

Reactions such as nitration and halogenation, which are common for many aromatic compounds, are challenging for this compound. For instance, nitration would require harsh conditions, such as a mixture of concentrated nitric and sulfuric acids, and would likely result in a mixture of products with low yields due to the strong deactivation of the ring. google.comresearchgate.net Similarly, further halogenation would be difficult to achieve.

Radical Reactions Involving this compound

While less common than nucleophilic substitutions, radical reactions can offer alternative pathways for the functionalization of this compound. The pyrazine ring can participate in radical reactions, and the chlorine substituents can be involved in radical processes.

One potential reaction is radical cyanation, where a cyano group is introduced onto the pyrazine ring. Such reactions are often initiated by photoredox catalysis, which allows for the generation of radical species under mild conditions. digitellinc.comnih.gov The regioselectivity of such reactions would depend on the stability of the resulting pyrazinyl radical intermediate.

Oxidative and Reductive Transformations of the Pyrazine Core

The pyrazine core of this compound can undergo both oxidative and reductive transformations, although the presence of the substituents will influence the reaction outcomes.

Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. This is a common reaction for N-heterocycles and can be achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The formation of N-oxides can alter the electronic properties of the pyrazine ring, potentially influencing its reactivity in subsequent reactions.

Reduction: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation, for example, can lead to the formation of the corresponding piperazine (B1678402) derivative. The chlorine atoms can also be removed reductively, for instance, by using a metal catalyst like palladium on carbon with a hydrogen source. The ease of reduction will depend on the specific reagents and conditions employed.

Thermal and Photochemical Reactivity Studies

The thermal and photochemical reactivity of this compound is an area of interest, particularly concerning its stability and potential for degradation.

Thermal Reactivity: Chlorinated aromatic compounds can undergo thermal decomposition at elevated temperatures. The decomposition of dichlorobenzenes, for example, has been studied and can lead to the formation of hydrogen chloride and carbonaceous materials. digitellinc.comrsc.org The thermal stability of this compound would be influenced by the strength of the C-Cl and C-C bonds within the molecule. High temperatures could potentially lead to the elimination of HCl or the cleavage of the diethyl side chains.

Photochemical Reactivity: Aromatic compounds containing halogen atoms can be susceptible to photochemical reactions. Upon absorption of UV light, the C-Cl bond can undergo homolytic cleavage to generate a pyrazinyl radical and a chlorine radical. nih.govnih.gov These reactive intermediates can then participate in a variety of subsequent reactions, leading to degradation products or the formation of new compounds. The presence of the pyrazine ring and the diethyl substituents will influence the photophysical properties of the molecule and the pathways of its photochemical degradation.

Mechanistic Elucidation of Key Transformation Pathways

The reactivity of this compound is dominated by the two chlorine substituents on the electron-deficient pyrazine ring. These features make the compound an excellent substrate for two principal types of transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The elucidation of the mechanisms governing these pathways is critical for controlling reaction outcomes and designing synthetic routes to more complex pyrazine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The pyrazine core is inherently electron-poor due to the presence of two electronegative nitrogen atoms. This electronic deficiency is further amplified by the inductive effect of the two chlorine atoms, making the chlorinated carbon positions (C2 and C3) highly electrophilic and susceptible to attack by nucleophiles. The operative mechanism is typically a bimolecular addition-elimination process, known as the SNAr mechanism. nih.govresearchgate.net

The key steps of the SNAr mechanism are:

Nucleophilic Addition : A nucleophile (Nu⁻) attacks one of the chloro-substituted carbon atoms of the pyrazine ring. This step is usually the rate-determining step. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrazine ring is temporarily disrupted.

Stabilization of the Meisenheimer Complex : The negative charge of the Meisenheimer complex is delocalized across the pyrazine ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization for this intermediate.

Elimination of the Leaving Group : The aromaticity of the ring is restored through the expulsion of the chloride ion (Cl⁻), which is a good leaving group.

The reaction potential energy surface and, consequently, the reaction rate are profoundly influenced by the nature of the nucleophile, the solvent, and the substituents on the electrophilic atom. nih.gov For this compound, the two chlorine atoms are electronically similar, but substitution of the first chlorine can influence the reactivity of the second through electronic and steric effects.

Palladium-Catalyzed Cross-Coupling Pathways

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are common substrates. libretexts.orglibretexts.org For this compound, reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination can be envisaged. These transformations share a common catalytic cycle, which generally involves three fundamental steps. libretexts.orgpitt.edu

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrazine. This step converts the palladium from its 0 oxidation state to +2, forming an organopalladium(II) complex. This is often the rate-determining step in the catalytic cycle.

Transmetalation (for coupling with organometallic reagents) : In reactions like the Suzuki or Stille coupling, the organic group from an organometallic reagent (e.g., an organoboron or organotin compound) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination : The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

A key mechanistic challenge with a substrate like this compound is achieving regioselectivity. The two chlorine atoms at the C2 and C3 positions are in electronically similar environments. However, subtle differences in steric hindrance or electronic properties, potentially influenced by the adjacent ethyl groups, can lead to preferential reaction at one site. More significantly, the choice of palladium ligand can be used to control the site of the initial oxidative addition. nsf.gov Sterically bulky ligands, for instance, may favor insertion at the less hindered position.

The table below illustrates a hypothetical, ligand-controlled Suzuki-Miyaura cross-coupling reaction. It demonstrates how the choice of phosphine ligand could theoretically influence the regioselectivity of the first coupling reaction on this compound. This concept is based on established principles where ligand properties direct selectivity in the coupling of other dihaloheteroarenes. nsf.gov

Table 1: Illustrative Regioselectivity in a Hypothetical Suzuki-Miyaura Coupling

| Entry | Pd-Ligand | Coupling Partner | Product Ratio (C2-Coupled : C3-Coupled) |

| 1 | P(t-Bu)₃ (very bulky) | Phenylboronic acid | >95 : 5 |

| 2 | PPh₃ (less bulky) | Phenylboronic acid | 60 : 40 |

| 3 | dppf (bidentate) | Phenylboronic acid | 75 : 25 |

Note: The data in this table is illustrative and intended to demonstrate the mechanistic principle of ligand-controlled selectivity. Actual experimental results may vary.

Similarly, in Sonogashira couplings, the formation of side products like enynes can occur, which is mechanistically related to the relative rates of oxidative addition to the aryl halide versus competitive reactions involving the alkyne coupling partner. nih.gov Controlling factors such as the slow addition of the alkyne can suppress these side reactions and improve the yield of the desired cross-coupled product. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2,3 Dichloro 5,6 Diethylpyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2,3-dichloro-5,6-diethylpyrazine. Through various one- and two-dimensional experiments, the precise connectivity and spatial relationships of the atoms can be determined.

The ¹H NMR spectrum of this compound is characterized by the absence of signals in the aromatic region, as all positions on the pyrazine (B50134) ring are substituted. The spectrum is therefore dominated by signals corresponding to the two ethyl groups.

The methylene (B1212753) protons (-CH₂-) of the ethyl groups are expected to appear as a quartet, a result of spin-spin coupling with the three adjacent methyl protons (-CH₃). The methyl protons, in turn, are anticipated to resonate as a triplet, due to coupling with the two neighboring methylene protons. The integration of these signals would confirm a 2:3 ratio, consistent with the number of protons in the methylene and methyl groups, respectively.

Table 1: Predicted ¹H NMR Data for this compound

| Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Methylene (-CH₂-) | ~2.8 - 3.0 | Quartet (q) |

| Methyl (-CH₃-) | ~1.3 - 1.5 | Triplet (t) |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. The electron-withdrawing nature of the dichloropyrazine ring would shift the signals of the ethyl groups downfield compared to unsubstituted ethylbenzene.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display four distinct signals, corresponding to the four unique carbon environments in the molecule.

The carbon atoms of the pyrazine ring are significantly influenced by the substituents. The two carbons bearing chlorine atoms (C-2 and C-3) are expected to be highly deshielded and resonate at a low field (higher ppm value). The carbons bonded to the ethyl groups (C-5 and C-6) would appear at a different chemical shift. The two carbons of the ethyl groups, the methylene (-CH₂) and methyl (-CH₃) carbons, will have characteristic chemical shifts in the aliphatic region of the spectrum. The ¹³C NMR data for related compounds like 2,5-dimethylpyrazine (B89654) show pyrazine ring carbons at approximately 151 ppm and methyl carbons around 21 ppm. For 2,6-diethylpyrazine, ¹³C signals have been reported at 157.99, 155.65, and 145.66 ppm for the ring carbons, and at 27.29 and 13.51 ppm for the ethyl carbons. phytobank.ca

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2, C-3 (C-Cl) | ~150 - 155 |

| C-5, C-6 (C-CH₂CH₃) | ~155 - 160 |

| Methylene (-CH₂-) | ~25 - 30 |

| Methyl (-CH₃-) | ~10 - 15 |

Note: Predicted values are based on data from similar substituted pyrazines and account for the substituent effects of chlorine and ethyl groups. phytobank.cachemicalbook.com

To unequivocally confirm the structure and assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify protons that are spin-coupled to each other. sdsu.edu For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet, confirming the presence of the ethyl groups and their connectivity. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. wikipedia.org The HSQC spectrum would show a correlation peak between the methylene proton signal and the methylene carbon signal, and another between the methyl proton signal and the methyl carbon signal, allowing for the unambiguous assignment of the ethyl group carbons. sdsu.edu

A correlation from the methylene (-CH₂-) protons to the adjacent ethyl-substituted carbon (C-5 or C-6) and the neighboring chloro-substituted carbon (C-2 or C-3) of the pyrazine ring.

A correlation from the methyl (-CH₃-) protons to the methylene carbon (-CH₂-) and potentially to the adjacent pyrazine ring carbon (C-5 or C-6). These correlations would firmly establish the placement of the ethyl groups on the pyrazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. wikipedia.org A NOESY spectrum could show cross-peaks between the protons of the two adjacent ethyl groups, providing further confirmation of their relative positions at the 5 and 6 positions of the pyrazine ring. science.gov

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of this compound is complex, but several characteristic modes can be identified. The pyrazine ring itself has a number of characteristic stretching and deformation vibrations. researchgate.net In pyrazine, ring stretching modes are reported in regions such as 1579, 1522, and 1015 cm⁻¹ in the Raman spectrum and 1485, 1411, 1128, and 1065 cm⁻¹ in the IR spectrum. orientjchem.org The substitution with heavy halogen atoms like chlorine and with alkyl groups like ethyl will influence the frequencies of these modes. researchgate.net For a non-linear molecule with N atoms, there are 3N-6 normal modes of vibration. montana.edu

The ethyl groups will contribute their own characteristic vibrations, including C-H stretching modes (typically 2850-3000 cm⁻¹) and C-H bending modes. The presence of chlorine atoms introduces C-Cl vibrational modes, which are characteristic of halogenated aromatic compounds.

The analysis of specific stretching frequencies in the IR and Raman spectra allows for the confirmation of key structural features.

C-Cl Stretching: The C-Cl stretching absorption in aromatic halogen compounds is typically found in the broad region between 850 and 550 cm⁻¹. elixirpublishers.comorgchemboulder.com Specifically, C-Cl stretches in other chlorinated pyrazines and similar molecules have been assigned in the range of 850-550 cm⁻¹. elixirpublishers.comlibretexts.org

C-N Stretching: The C-N stretching vibrations within the pyrazine ring are often mixed with other vibrations and are typically observed in the region of 1382-1266 cm⁻¹. elixirpublishers.com In some pyrazine derivatives, C=N ring stretching vibrations are found in the 1600-1500 cm⁻¹ region, while other C-N stretches appear at lower frequencies. elixirpublishers.com For example, in one study, C-N stretching was observed at 1184 and 1188 cm⁻¹ in the IR and Raman spectra, respectively. elixirpublishers.com

C-C Stretching: The pyrazine ring carbon-carbon stretching vibrations typically occur in the 1625-1430 cm⁻¹ region. elixirpublishers.comresearchgate.net In a related dichlorinated pyrazine derivative, C-C stretching vibrations were assigned to bands observed at 1595, 1561, 1480, and 1350 cm⁻¹ in the FT-IR spectrum. elixirpublishers.com

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Source(s) |

| C-C Ring Stretching | 1625 - 1430 | elixirpublishers.comresearchgate.net |

| C-N Ring Stretching | 1382 - 1266 | elixirpublishers.com |

| C-Cl Stretching | 850 - 550 | elixirpublishers.comorgchemboulder.comlibretexts.org |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₈H₁₀Cl₂N₂), the molecular weight is approximately 205.08 g/mol . In an electron ionization (EI) mass spectrum, a distinct molecular ion peak [M]⁺ would be expected at m/z 205, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The [M+2]⁺ peak should be approximately 65% of the intensity of the [M]⁺ peak, and the [M+4]⁺ peak would be about 10% of the [M]⁺ peak's intensity, which is a clear indicator for a dichloro-substituted compound.

While a specific spectrum for this compound is not available, the fragmentation pattern can be predicted based on the analysis of related pyrazines, such as 2,3-diethylpyrazine (B107213) and various chlorinated pyrazines.

Predicted Fragmentation Pathways:

Loss of an ethyl group: A primary fragmentation pathway would likely involve the cleavage of an ethyl radical (•C₂H₅, 29 Da), leading to a significant fragment ion at m/z 176. This is a common fragmentation for alkyl-substituted aromatic rings.

Loss of a methyl group: Subsequent fragmentation could involve the loss of a methyl radical (•CH₃, 15 Da) from the remaining ethyl group, a process known as benzylic cleavage, which would yield an ion at m/z 161.

Loss of chlorine: Fragmentation may also occur through the loss of a chlorine atom (•Cl, 35/37 Da), resulting in an ion at m/z 170. The subsequent loss of the second chlorine atom is also a possible pathway.

Ring cleavage: The pyrazine ring itself can undergo fragmentation, although this typically results in lower mass ions.

A hypothetical data table for the major fragments of this compound is presented below based on these predictions.

| Predicted Fragment Ion | m/z (for ³⁵Cl) | Proposed Structure/Loss |

| [M]⁺ | 205 | Molecular Ion |

| [M - CH₃]⁺ | 190 | Loss of a methyl radical from an ethyl group |

| [M - C₂H₅]⁺ | 176 | Loss of an ethyl radical |

| [M - Cl]⁺ | 170 | Loss of a chlorine radical |

| [M - C₂H₅ - Cl]⁺ | 141 | Loss of ethyl and chlorine radicals |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The pyrazine ring is an aromatic chromophore, and its absorption characteristics are influenced by the nature and position of its substituents.

The electronic transitions in substituted pyrazines typically involve:

π → π* transitions: These are high-energy transitions occurring within the aromatic π-system. They usually result in strong absorption bands.

n → π* transitions: These transitions involve the non-bonding electrons (lone pairs) on the nitrogen atoms being promoted to an anti-bonding π* orbital. These are generally weaker in intensity compared to π → π* transitions.

For this compound, the chlorine and diethyl substituents would be expected to modify the absorption wavelengths (λmax) compared to the parent pyrazine molecule. The chlorine atoms, acting as auxochromes, can cause a bathochromic (red) shift to longer wavelengths due to their electron-donating resonance effect and electron-withdrawing inductive effect. The alkyl groups also typically induce a small red shift.

While no specific UV-Vis spectrum for this compound is published, data for 2,3-dichloropyrazine (B116531) shows absorption maxima. The electronic transitions are also sensitive to the polarity of the solvent used.

| Transition Type | Expected Wavelength Region | Relative Intensity |

| π → π | 250-300 nm | High |

| n → π | 300-350 nm | Low |

X-ray Crystallography for Solid-State Structural Determination

Although no crystal structure has been published for this specific compound, studies on other substituted pyrazines provide insight into the expected structural features. The pyrazine ring is expected to be largely planar. The key structural parameters to be determined would be the C-Cl, C-C, and C-N bond lengths and the torsion angles describing the orientation of the diethyl groups relative to the pyrazine ring.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several types of interactions would be anticipated to play a role in the crystal packing:

π–π Stacking: The planar aromatic pyrazine rings can stack on top of each other, an interaction that is common in aromatic compounds.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with the nitrogen atoms of neighboring molecules (Cl···N interactions).

C-H···N and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the ethyl groups and the nitrogen or chlorine atoms of adjacent molecules can also contribute to the stability of the crystal lattice.

These interactions would dictate the formation of specific packing motifs, such as layers or herringbone patterns.

Conformational Analysis in the Crystalline State

The conformation of the diethyl groups is a key structural aspect. The rotation around the C-C single bonds connecting the ethyl groups to the pyrazine ring would determine their

Computational Chemistry and Theoretical Studies on 2,3 Dichloro 5,6 Diethylpyrazine

Quantum Chemical Calculations of Molecular Structure

Theoretical investigations of a molecule like 2,3-Dichloro-5,6-diethylpyrazine would typically begin with quantum chemical calculations to determine its most stable three-dimensional shape.

Electronic Structure Analysis

Once an optimized geometry is obtained, its electronic properties can be investigated.

Vibrational Spectra Simulations and Comparison with Experimental Data

Computational methods can simulate the vibrational spectra (like Infrared and Raman) of a molecule. uzh.ch These simulations calculate the frequencies and intensities of the molecule's vibrational modes. mdpi.com The theoretical spectrum is generated from the optimized geometry and is often scaled to better match experimental results. researchgate.net Comparing the simulated spectrum of this compound with an experimentally measured one would allow for precise assignment of the observed vibrational bands to specific molecular motions, such as C-H stretches, C-Cl stretches, and pyrazine (B50134) ring vibrations. avcr.cz This comparison is a powerful tool for confirming the calculated structure.

While these computational methodologies are well-established, their specific application to this compound has not been documented in the accessible scientific literature. Therefore, no specific data tables or detailed research findings for this compound can be presented.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling typically employs quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface (PES) of a reaction. This process involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is a critical point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed.

For a molecule like this compound, a hypothetical reaction of interest could be its nucleophilic aromatic substitution, where one of the chlorine atoms is displaced by a nucleophile. Computational modeling of this process would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants (this compound and the nucleophile) and the final product.

Transition State Search: Locating the transition state structure for the reaction. This is often the most computationally intensive step and utilizes algorithms that search for a saddle point on the PES.

Frequency Calculation: Performing vibrational frequency calculations to confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is indeed the correct one for the reaction of interest.

The energy difference between the reactants and the transition state provides the activation energy barrier, a key determinant of the reaction rate. By modeling various possible pathways, chemists can predict which reactions are most likely to occur under specific conditions.

Table 1: Hypothetical Data for a Nucleophilic Substitution Reaction Pathway

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | 0.0 | C-Cl bond lengths: ~1.74 Å |

| Transition State | [Value] | Elongated C-Cl bond, forming C-Nucleophile bond |

| Product | [Value] | C-Nucleophile bond length: [Value] |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from reaction pathway modeling. Actual values would require specific quantum chemical calculations.

Conformational Landscape Exploration and Energy Minima

The primary degrees of freedom for conformational change in this molecule are the rotations around the C(ring)-C(ethyl) single bonds. Let's denote the dihedral angles for these rotations as τ1 and τ2. A systematic exploration of the conformational space can be performed by rotating these bonds and calculating the energy at each step. This process generates a two-dimensional potential energy surface.

The key features of this landscape would be:

Energy Minima: These correspond to the most stable conformations of the molecule. For the ethyl groups, staggered conformations relative to the pyrazine ring are expected to be lower in energy than eclipsed conformations. The relative orientation of the two ethyl groups (e.g., both pointing in the same direction or opposite directions relative to the ring plane) will also determine the stability.

Saddle Points: These represent the transition states for conformational changes (i.e., the energy barriers to rotation).

While specific computational data for this compound is not published, analogies can be drawn from studies of other alkyl-substituted aromatic rings. The rotational barrier for an ethyl group attached to an aromatic ring is typically in the range of 1-5 kcal/mol. The presence of adjacent substituents (the other ethyl group and the chlorine atoms) would likely influence these barriers due to steric hindrance.

Table 2: Postulated Stable Conformers and Rotational Barriers

| Conformer Description | Dihedral Angles (τ1, τ2) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Anti-periplanar | (~180°, ~180°) | 0.0 (postulated global minimum) | [Value] |

| Syn-periplanar | (~0°, ~0°) | [Value] | [Value] |

| Gauche | (~60°, ~180°) | [Value] | [Value] |

Note: This table is illustrative. The actual relative energies and rotational barriers for this compound would need to be determined through specific computational studies.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The substituents on the pyrazine ring—chlorine atoms and ethyl groups—endow this compound with the capacity for a variety of intermolecular interactions. These non-covalent forces are crucial in determining the molecule's physical properties in the condensed phase, such as its crystal structure and boiling point.

Hydrogen Bonding: While the pyrazine ring itself does not have hydrogen bond donors, the nitrogen atoms can act as hydrogen bond acceptors. The C-H bonds of the ethyl groups can also participate in weak C-H···N or C-H···Cl hydrogen bonds.

Halogen Bonding: The chlorine atoms on the pyrazine ring can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This occurs due to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-Cl covalent bond. Computational studies on other chlorinated aromatic compounds have shown that these interactions can be significant in directing crystal packing. The strength of a halogen bond depends on the nature of the halogen and the electron-withdrawing character of the molecule it is attached to.

π-π Stacking: The aromatic pyrazine ring can engage in π-π stacking interactions with other aromatic rings. Computational studies on the pyrazine dimer have quantified the interaction energies for different stacking geometries. These studies show that displaced geometries are generally more stable than a perfectly eclipsed sandwich configuration due to a reduction in electrostatic repulsion. The presence of substituents on the ring in this compound would modulate these interactions through both steric and electronic effects.

Table 3: Calculated Interaction Energies for Pyrazine Dimer (Analogous System)

| Dimer Geometry | Interaction Energy (kcal/mol) |

| Cross-displaced | -5.92 |

| Lateral-displaced | -4.63 |

| T-shaped (N···ring) | -4.54 |

| N-N axial-displaced | -4.18 |

| Sandwich | -3.01 |

Source: Based on MP2/aug-cc-pVTZ level of theory calculations for the pyrazine dimer. These values serve as a reference for the potential strength of π-π stacking. worldscientific.com

The interplay of these different intermolecular forces—halogen bonds, hydrogen bonds, and π-π stacking—would ultimately determine the supramolecular assembly of this compound in the solid state. A detailed computational analysis, for instance using methods like Symmetry-Adapted Perturbation Theory (SAPT), could decompose the total interaction energy into its electrostatic, exchange, induction, and dispersion components, providing a deeper understanding of the nature of these non-covalent bonds.

Coordination Chemistry and Supramolecular Assembly of 2,3 Dichloro 5,6 Diethylpyrazine Analogues

Ligand Design and Coordination Modes

The design of ligands based on substituted pyrazines is centered around the two nitrogen atoms of the pyrazine (B50134) ring, which can act as donor sites for metal coordination. The introduction of substituents like chloro and alkyl groups onto the pyrazine ring significantly influences the ligand's electronic properties and steric profile, thereby dictating its coordination behavior.

Pyrazine and its derivatives can coordinate to metal centers in several ways:

Monodentate: The ligand binds to a single metal ion through one of its nitrogen atoms.

Bidentate Bridging: The ligand bridges two metal centers, with each nitrogen atom coordinating to a different metal ion. This is a common mode for simple pyrazine.

Bidentate Chelating: If the substituents on the pyrazine ring also contain donor atoms (e.g., pyridyl groups), the ligand can chelate a single metal ion.

Tridentate or Higher Polydentate: In more complex ligands with multiple donor-functionalized substituents, the ligand can exhibit higher denticity.

For analogues of 2,3-dichloro-5,6-diethylpyrazine, the primary coordination occurs through the ring nitrogen atoms. The presence of chloro- and alkyl groups directly impacts which coordination modes are favored. For instance, in a study of chloro-substituted pyrazin-2-amine ligands complexed with copper(I) bromide, the position of the chloro substituent was found to be critical. The absence of a chloro group at the C6 position favored a monodentate coordination through the N1 atom. jyu.fimdpi.com Conversely, when the C6 position was occupied by a chloro substituent, coordination through the N4 atom was observed in some cases. jyu.fimdpi.com

The steric hindrance introduced by bulky alkyl groups, such as ethyl groups, can also influence the coordination mode. Increased steric bulk may favor monodentate coordination over bridging modes, or it may force the adoption of specific conformations in the resulting coordination polymer to minimize steric strain. researchgate.net

The coordination modes of pyrazine-based ligands can be further tuned by introducing other functional groups. For example, pyrazine-2-thiocarboxamide has been shown to coordinate to Ru(III) through the amine and azomethine nitrogen atoms. scispace.comrsc.org Similarly, 2,3-bis(2-pyridyl)pyrazine (B1584635) can act as a bidentate or tridentate ligand depending on the metal ion and reaction conditions. scispace.comrsc.org

The electronic effects of the substituents are also significant. The electron-withdrawing nature of chlorine atoms makes the pyrazine ring more π-acidic, which can affect the stability of the metal-ligand bond. acs.org This modulation of electronic properties is a key strategy in the design of ligands for specific catalytic applications. acs.org

Formation of Metal Complexes with Transition Metals

Substituted pyrazines form stable complexes with a wide variety of transition metals, including but not limited to copper(I), ruthenium(III), iron(II), cobalt(II), and silver(I). jyu.fiscispace.comrsc.orgresearchgate.net The formation of these complexes is typically achieved by reacting the pyrazine derivative with a metal salt in a suitable solvent.

In the case of chloro-substituted pyrazin-2-amine analogues, complexes with copper(I) bromide have been synthesized via an in situ redox process where Cu(II) is reduced to Cu(I) in the presence of the pyrazine ligand. jyu.fimdpi.com The resulting complexes often exhibit polymeric structures. jyu.fimdpi.com

Ruthenium(III) complexes with various pyrazine derivatives, such as 2,3-bis(2-pyridyl)pyrazine and pyrazine-2-amidoxime, have been prepared and characterized. scispace.comrsc.org Spectroscopic studies, including FT-IR and UV-Vis, along with electrochemical measurements, have been used to confirm the coordination of the pyrazine ligand to the metal center and to determine the geometry of the complexes, which is often octahedral for Ru(III). scispace.comrsc.org

The table below summarizes some examples of metal complexes formed with substituted pyrazine ligands.

| Ligand | Metal Ion | Resulting Complex Formula (example) | Reference |

| 2-amino-3-chloropyrazine | Cu(I) | [Cu(2-amino-3-chloropyrazine)Br]n | jyu.fimdpi.com |

| 2-amino-5,6-dichloropyrazine | Cu(I) | [Cu(2-amino-5,6-dichloropyrazine)Br]n | jyu.fimdpi.com |

| Pyrazine-2-thiocarboxamide | Ru(III) | [RuCl(PTCA)2(OH2)]Cl2 | scispace.comrsc.org |

| 2,3-bis(2-pyridyl)pyrazine | Ru(III) | [RuCl2(DPP)(OH2)2]Cl | scispace.comrsc.org |

| N′-benzylidenepyrazine-2-carbohydrazonamide | Mn(II), Fe(III), Co(II), Ni(II) | Mn(L)Cl2, Fe(L)Cl3∙CH3OH, Co(L)Cl2, Ni(L)Cl2∙C2H5OH | mdpi.com |

Self-Assembly Strategies and Supramolecular Architectures

The formation of extended supramolecular architectures from metal complexes of pyrazine analogues is guided by a combination of strong metal-ligand coordination bonds and weaker non-covalent interactions. These interactions work in concert to direct the self-assembly of the molecular components into well-defined one-, two-, or three-dimensional structures. researchgate.net

Key self-assembly strategies and the resulting architectures include:

Coordination Polymerization: When the pyrazine ligand acts as a bridging ligand, coordination polymers are formed. The dimensionality of the polymer (1D, 2D, or 3D) depends on the coordination geometry of the metal ion and the connectivity of the ligand. For example, µ2-N,N' bridging pyrazine ligands can lead to the formation of 1D linear chains or 2D sheet-like structures. mdpi.com

Hydrogen Bonding: Hydrogen bonds are a powerful tool for directing self-assembly. In complexes with ligands containing hydrogen bond donors (like amino groups) and acceptors, extensive hydrogen-bonding networks can form, linking the coordination polymers into higher-dimensional structures. For instance, in copper(I) bromide complexes with chloro-substituted pyrazin-2-amines, N–H∙∙∙N and N–H∙∙∙Br hydrogen bonds play a crucial role in the packing of the polymeric chains. jyu.fimdpi.comresearchgate.net

Halogen Bonding: Halogen bonds, which are non-covalent interactions involving a halogen atom as an electrophilic species, are increasingly being recognized as important in supramolecular chemistry. In the context of chloro-substituted pyrazine analogues, C–Cl∙∙∙Cl and C–Cl∙∙∙Br interactions can contribute to the stability of the crystal packing. jyu.fimdpi.comresearchgate.net These interactions are directional and can be used to control the alignment of molecules in the solid state.

The interplay of these different interactions allows for the rational design of complex supramolecular structures. By carefully choosing the substituents on the pyrazine ring, the metal ion, and the counter-anions, it is possible to control the self-assembly process and obtain materials with desired topologies and properties.

Role of Halogen and Alkyl Substituents in Directing Assembly

The halogen and alkyl substituents on the pyrazine ring are not merely passive spectators in the self-assembly process; they play an active and often decisive role in directing the formation of specific supramolecular architectures.

Role of Halogen Substituents:

Electronic Effects: As mentioned earlier, the electron-withdrawing nature of halogens like chlorine alters the electron density on the pyrazine ring, influencing the strength of the metal-ligand bond. This can also affect the acidity of any N-H protons, thereby modulating the strength of hydrogen bonds.

Halogen Bonding: Chloro substituents can act as halogen bond donors, forming interactions with other halogen atoms or with anions in the crystal lattice. jyu.fimdpi.comresearchgate.net The strength and directionality of these halogen bonds can be a determining factor in the crystal packing. For example, C–Cl∙∙∙Br–Cu halogen bonds have been observed to link coordination polymer chains into 3D networks. jyu.fimdpi.com

Steric Influence: The size of the halogen atom can exert a steric influence, affecting the coordination environment of the metal and the packing of the molecules.

Role of Alkyl Substituents:

Steric Hindrance: Bulky alkyl groups like ethyl can create significant steric hindrance, which can prevent the formation of certain coordination geometries or supramolecular motifs. researchgate.net This steric pressure can be used to favor the formation of less sterically demanding structures. For example, bulky substituents may favor the formation of discrete complexes or 1D chains over more densely packed 2D or 3D networks.

Solubility: The presence of alkyl groups can increase the solubility of the ligand and its metal complexes in organic solvents, which can be advantageous for synthesis and crystallization.

A study on chloro-substituted pyrazin-2-amine copper(I) bromide complexes demonstrated that the mode of coordination and the resulting supramolecular structure are highly dependent on the position and number of chloro substituents. jyu.fimdpi.com This highlights the powerful directing role of these substituents in the self-assembly process.

Analysis of Coordination Polymer Structures and Networks

The structures of coordination polymers based on substituted pyrazine ligands are typically determined by single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, coordination geometries, and the nature of intermolecular interactions.

In the case of copper(I) bromide complexes with chloro-substituted pyrazin-2-amines, several distinct structural motifs have been identified for the (CuBr)n polymeric core. jyu.fimdpi.comresearchgate.net These include:

Catenated (µ3-bromo)-Cu(I) 'staircase' polymer: A common motif where copper ions are bridged by three bromide ions. jyu.fimdpi.com

Zigzag (µ2-bromo)-Cu(I) chain: A simpler 1D chain structure. researchgate.net

Discrete Cu2Br2 rhomboid (µ2-bromo)-Cu(I) dimer: A dinuclear unit that can be linked by bridging pyrazine ligands into larger structures. mdpi.comresearchgate.net

The pyrazine ligands then serve to link these inorganic motifs into higher-dimensional networks. The table below provides examples of the structural features observed in some of these coordination polymers.

| Complex | Coordination Mode of Pyrazine | (CuBr)n Motif | Supramolecular Interactions | Resulting Architecture | Reference |

| [Cu(2-amino-3-chloropyrazine)Br]n | Monodentate (N1) | 'Staircase' | N–H∙∙∙Br, C–Cl∙∙∙Br | 1D chains linked into 3D network | jyu.fimdpi.com |

| [Cu(2-amino-5,6-dichloropyrazine)Br]n | Monodentate (N1) | 'Staircase' | N–H∙∙∙N, N–H∙∙∙Br, C–Cl∙∙∙Cl | 2D sheets | researchgate.net |

| [Cu(2-amino-5-chloropyrazine)Br]n | Bridging (µ2-N,N') | Rhomboid dimer | N–H∙∙∙Br | 2D honeycomb network | mdpi.com |

The analysis of these structures reveals a delicate balance of forces. The strong coordination bonds establish the primary connectivity, while the weaker and more subtle hydrogen and halogen bonds, along with steric effects, fine-tune the final three-dimensional arrangement. This hierarchical approach to self-assembly is a hallmark of supramolecular chemistry and allows for the construction of complex and functional materials from relatively simple molecular building blocks.

Biosynthesis and Natural Occurrence of Pyrazines General Context

Pyrazines are a widespread class of nitrogen-containing heterocyclic compounds that are significant contributors to the aroma and flavor of many foods and are also involved in chemical signaling in some organisms. wikipedia.orgmdpi.com Their formation in nature is often linked to microbial activity and the thermal processing of food, such as in the Maillard reaction. mdpi.com

Microbial Biosynthesis Pathways of Alkylpyrazines

The biosynthesis of alkylpyrazines by microorganisms is a notable alternative to chemical synthesis. google.com Bacteria, in particular, have been identified as producers of a variety of alkylpyrazines. For instance, strains of Bacillus subtilis isolated from fermented soybeans (natto) have demonstrated the ability to produce a range of alkylpyrazines, including 2-methylpyrazine, 2,5-dimethylpyrazine (B89654), and tetramethylpyrazine. thieme-connect.com

The biosynthetic pathways often involve amino acids as precursors. mdpi.com For example, it has been found that L-threonine can serve as a precursor in the biosynthesis of pyrazines. mdpi.com In some myxobacteria, a proposed pathway for the formation of 2,5-diisopropylpyrazine (B1313309) involves the dimerization and subsequent oxidation of valinal, which is derived from the amino acid valine. google.com The diversity of alkylated pyrazines suggests that various biosynthetic pathways exist, though not all have been fully elucidated. google.com

It is important to note that there is no specific information available in the reviewed scientific literature regarding the natural occurrence or a dedicated biosynthetic pathway for 2,3-Dichloro-5,6-diethylpyrazine.

Enzymatic Synthesis Approaches

Enzymatic methods offer a chemo- and regioselective approach to the synthesis of substituted pyrazines. google.com One key strategy involves the use of transaminases (ATAs) to catalyze the amination of α-diketone precursors. google.com The resulting α-amino ketones can then undergo oxidative dimerization to form the pyrazine (B50134) ring. google.com This chemo-enzymatic approach has been successfully employed for the synthesis of various symmetrically substituted pyrazines. google.com

Another novel enzymatic cascade for pyrazine synthesis has been identified in Pseudomonas fluorescens. This pathway utilizes a C-acetyltransferase to convert an α-amino acid into an α-aminoketone, which then condenses to form a dihydropyrazine (B8608421). An oxidase subsequently oxidizes the dihydropyrazine to the final pyrazine product. chemicalbook.com These enzymatic strategies provide a potential framework for the targeted synthesis of pyrazine derivatives from natural amino acid precursors. chemicalbook.com

Chemical Synthesis Inspired by Natural Pathways

While direct biosynthetic pathways for this compound are not documented, its synthesis can be envisioned through chemical methods that are inspired by or analogous to natural processes. The formation of the pyrazine core often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines.

A hypothetical synthesis of this compound could begin with the synthesis of 2,3-diethyl-5,6-dihydropyrazine. This could potentially be achieved through the condensation of a 1,2-diaminoalkane with a suitable diketone. Subsequent aromatization would yield 2,3-diethylpyrazine (B107213). The final step would involve the chlorination of the pyrazine ring.

The chlorination of pyrazine rings is a known chemical transformation. For instance, 2-chloropyrazine (B57796) can be directly chlorinated to produce a mixture of dichloropyrazines. google.com More specific methods for the synthesis of 2,3-dichloropyrazines have also been developed. One patented process describes the preparation of 2,3-dichloropyrazine (B116531) from piperazine (B1678402). google.com Another approach involves the treatment of 3-chloropyrazine 1-oxide with phosphorus oxychloride. chemicalbook.com

A plausible, though not explicitly documented, route to this compound could therefore involve the following conceptual steps:

Synthesis of 2,3-diethylpyrazine.

Chlorination of 2,3-diethylpyrazine to introduce the two chlorine atoms at the 5 and 6 positions.

It is important to emphasize that this is a speculative pathway based on known pyrazine chemistry, as a specific synthesis for this compound is not detailed in the reviewed literature.

Compound Data

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1461705-47-4 | biosynth.com |

| Molecular Formula | C₈H₁₀Cl₂N₂ | biosynth.com |

| Molecular Weight | 205.08 g/mol | biosynth.com |

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

The future of pyrazine (B50134) synthesis is geared towards greener, more efficient, and atom-economical methods. Traditional syntheses often require harsh conditions or multi-step procedures, generating significant waste. Emerging research focuses on overcoming these limitations.

A promising direction is the use of base-metal catalysts, particularly with earth-abundant metals like manganese, to drive synthetic reactions. acs.org Research has demonstrated the successful synthesis of 2,5-disubstituted pyrazine derivatives through the dehydrogenative self-coupling of 2-amino alcohols. acs.org This method is highly atom-economical, producing only water and hydrogen gas as byproducts. acs.org Another innovative and sustainable approach involves the iron-catalyzed synthesis of pyrrolo[1,2-α]quinoxalines from 1-(2-aminophenyl)pyrroles and cyclic ethers, highlighting the move towards low-cost and readily available reagents. mdpi.com

Future efforts will likely concentrate on adapting these catalytic dehydrogenative coupling reactions for the synthesis of highly substituted and functionalized pyrazines like 2,3-dichloro-5,6-diethylpyrazine. The goal is to develop one-step, sustainable methodologies that utilize inexpensive starting materials and environmentally benign catalysts. acs.org

Key Development Areas in Pyrazine Synthesis:

Catalyst Development : Exploration of novel pincer complexes and other earth-abundant metal catalysts. acs.org

Green Chemistry : Increased use of sustainable solvents and reaction conditions. mdpi.com

Atom Economy : Designing reactions that maximize the incorporation of starting materials into the final product, such as dehydrogenative coupling. acs.org

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing new applications. While standard techniques provide basic characterization, advanced methods are enabling a more detailed analysis.

The combination of experimental spectroscopy with high-level quantum chemical calculations represents a powerful approach for characterizing halogenated molecules. mdpi.com Techniques such as 1H-NMR, 13C-NMR, IR, and UV-Vis spectroscopy are fundamental for confirming the structure of newly synthesized pyrazine derivatives. nih.gov For instance, the characteristic absorption bands in IR spectra can confirm the presence of specific functional groups, while NMR spectroscopy elucidates the precise connectivity and chemical environment of atoms within the molecule. nih.gov

Single-crystal X-ray diffraction provides the definitive solid-state structure of these compounds, offering invaluable data on bond lengths, bond angles, and intermolecular interactions, such as halogen bonding. nih.govnih.gov The interplay between these experimental techniques and theoretical computations allows for a comprehensive spectroscopic and structural profile, which is essential for rational drug design and materials science. mdpi.com

Table 1: Spectroscopic Techniques for Characterizing Halogenated Pyrazines

| Technique | Information Provided | Reference |

|---|---|---|

| 1H & 13C NMR | Elucidates the carbon-hydrogen framework and chemical environment of nuclei. | nih.gov |

| Infrared (IR) Spectroscopy | Identifies characteristic stretching and bending vibrations of functional groups. | nih.gov |

| UV-Vis Spectroscopy | Provides information on electronic transitions within the molecule. | nih.gov |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional molecular structure and packing in the solid state. | nih.govnih.gov |

| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. | nih.gov |

Integration of Computational Methods for Predictive Chemistry and Material Design

Computational chemistry is becoming an indispensable tool in the study of pyrazine derivatives, enabling the prediction of molecular properties and guiding experimental design. nih.gov Methods like Density Functional Theory (DFT) are used to investigate the electronic structure, nonlinear optical (NLO) properties, and reaction mechanisms of these compounds. rsc.org

For example, computational studies have been successfully used to rationalize the NLO responses of different pyrazine isomers and to gain insight into the binding patterns between pyrazine-based hosts and guest molecules in supramolecular systems. nih.govrsc.org Molecular modeling and quantitative structure-activity relationship (QSAR) studies are also employed to predict the biological activities of new pyrazine conjugates, helping to prioritize synthetic targets. nih.govnih.gov These computational approaches not only support experimental findings but also accelerate the discovery of new functional molecules by allowing for virtual screening and property prediction before undertaking laborious synthesis. nih.govnih.gov

The synergy between computational and experimental techniques is particularly powerful. Theoretical calculations can help assign complex experimental spectra and provide a deeper understanding of the underlying factors governing a molecule's behavior, from its reactivity to its photophysical properties. mdpi.com

Exploration of New Organic Transformations and Catalytic Applications

The reactivity of the di-chloro-pyrazine core in this compound makes it an ideal substrate for a variety of organic transformations, leading to novel compounds with potentially valuable properties. The chlorine atoms are effective leaving groups, facilitating nucleophilic substitution reactions to introduce new functional groups onto the pyrazine ring.

Research into halogenated pyrazine-based chalcones has shown that these compounds can be synthesized via Claisen-Schmidt condensation and exhibit significant antimicrobial activity. nih.gov The electron-withdrawing nature of the halogen atoms appears to be a key contributor to their biological potency. nih.gov Future work will likely explore a wider range of cross-coupling reactions to create diverse libraries of pyrazine derivatives for screening in various applications, from pharmaceuticals to materials science.

Furthermore, pyrazine derivatives themselves can act as ligands in the formation of coordination compounds and organometallic complexes. nih.gov The nitrogen atoms in the pyrazine ring can coordinate with metal ions, opening up possibilities for creating new catalysts or functional materials with unique electronic and magnetic properties. acs.orgnih.gov

Supramolecular Chemistry and Functional Materials Design Leveraging Halogenated Pyrazine Scaffolds

Halogenated pyrazine scaffolds are promising building blocks for the construction of functional materials and supramolecular assemblies. nih.gov The presence of halogen atoms is particularly significant as they can participate in halogen bonding, a highly directional non-covalent interaction that can be used to control the self-assembly of molecules into well-defined architectures. mdpi.comresearchgate.net

The pyrazine ring is considered a "privileged structure" in medicinal chemistry and materials science due to its versatile electronic properties, synthetic accessibility, and ability to act as a scaffold for functional groups. nih.govmdpi.com Pyrazine-based organometallic complexes have been designed and synthesized to form neutral metallasupramolecular macrocycles. nih.govresearchgate.net These structures can act as hosts for guest molecules, with potential applications in sensing and separation. nih.gov

Future research in this area will focus on exploiting the interplay of halogen bonding, hydrogen bonding, and metal coordination to design complex, multi-component systems with tailored functions. The development of pyrazine-based liquid crystals, polymers, and porous materials is an active and promising field of investigation. mdpi.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,5-diethylpyrazine |

| 2,5-dimethylpyrazine (B89654) |

| Pyrrolo[1,2-α]quinoxalines |

| 1-(2-aminophenyl)pyrroles |

常见问题

Q. What are the recommended synthetic routes for 2,3-Dichloro-5,6-diethylpyrazine, and what challenges arise during its preparation?

The synthesis often involves nucleophilic substitution of reactive chlorine atoms in dichloropyrazine derivatives. For example, thiourea can replace chlorine in 5,6-dichloro[1,2,5]oxadiazolo[3,4-b]pyrazine under ethanol, but the product may decompose under alkaline conditions . Alternative routes include using tellurium powder and sodium hydride in N-methyl-2-pyrrolidone at high temperatures (453 K), followed by extraction and chromatography . Challenges include managing decomposition under basic conditions and optimizing reaction parameters (solvent, temperature) to stabilize intermediates.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key techniques include:

- NMR and Mass Spectrometry : To identify substituent patterns and molecular weight. For example, isomers like 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine can be distinguished via fragmentation patterns in mass spectra .

- X-ray Crystallography : Resolves ambiguities in fused heterocyclic systems, as seen in studies of pyrazino-fused derivatives .

- Elemental Analysis : Validates purity and stoichiometry, especially when unexpected products form (e.g., rearranged quinones) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve selectivity in constructing fused heterocycles using this compound?

- Base and Solvent Selection : In reactions with 2,3-dichloro-5,6-dicyanopyrazine, cesium carbonate in aprotic solvents (e.g., trichloromethane) promotes selective formation of fluorescent derivatives (e.g., compound 9) over non-fluorescent isomers (e.g., compound 10) .

- Temperature Control : Heating at controlled temperatures (e.g., 80–100°C) minimizes side reactions like rearrangement, which can occur due to competing mesomeric intermediates .

- Catalyst Screening : Transition metals (e.g., Pd, Rh) may enhance regioselectivity in cross-coupling reactions, though their efficacy depends on ligand design .

Q. What mechanistic insights explain contradictory outcomes in nucleophilic substitution reactions involving this compound?

- Alkali Sensitivity : Attempts to substitute chlorine atoms with thiourea in ethanol led to decomposition under alkaline conditions, highlighting the need for pH-neutral or acidic media to stabilize intermediates .

- Steric and Electronic Effects : Bulky substituents (e.g., diaryldiazomethanes) or electron-deficient aromatic amines may hinder reactivity, necessitating stronger nucleophiles or catalytic activation .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may destabilize charge-separated transition states, requiring empirical optimization .

Q. How can kinetic studies resolve discrepancies in reaction pathways reported across literature?

- Yukawa-Tsuno Analysis : Correlate substituent electronic effects (σ⁺ values) with rate constants to identify charge development in transition states. For example, reactions with diaryldiazomethanes and DDQ showed a ρ value of -2.33, indicating significant positive charge localization .

- Solvent Parameterization : Use Kamlet-Taft or Reichardt’s polarity scales to quantify solvent effects on reaction rates, as seen in studies of benzylic oxidations .

- Isotopic Labeling : Track oxygen incorporation (e.g., ¹⁸O) to distinguish between competing oxidative pathways .

Q. What strategies mitigate structural instability during derivatization of this compound?

- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) to prevent unwanted cyclization or oxidation .

- Low-Temperature Synthesis : Perform reactions at -10°C to stabilize intermediates like disulfenyl dichlorides, which decompose at higher temperatures .

- Inert Atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates, especially in tellurium-based syntheses .

Data Contradiction Analysis

Q. Why do some studies report high fluorescence in pyrazine derivatives while others observe quenching?

Structural rigidity and conjugation determine fluorescence. For instance:

- Compound 9 exhibits strong fluorescence due to planar aromatic systems with extended conjugation .

- Compound 10 shows no fluorescence due to twisted heteroaromatic residues disrupting π-conjugation, as confirmed by X-ray analysis . Resolution involves computational modeling (e.g., DFT) to predict electronic transitions and validate with experimental Stokes shifts.

Q. How can conflicting yields in cross-coupling reactions be rationalized?

Discrepancies often arise from:

- Catalyst-Ligand Mismatch : Rhodium-dppf catalysts favor carbonylative homocoupling, while Pd or Ni catalysts promote non-carbonylative pathways .

- Oxidant Choice : 1,2-Dibromoethane vs. O₂ alters redox potentials, affecting intermediate stability and product distribution . Systematic screening of catalysts, ligands, and oxidants under standardized conditions is critical.

Methodological Recommendations

- Synthetic Protocols : Prioritize non-alkaline conditions for nucleophilic substitutions to avoid decomposition .

- Characterization Workflow : Combine NMR, high-resolution mass spectrometry, and X-ray crystallography for unambiguous structural assignment .

- Kinetic Profiling : Use stopped-flow techniques or microreactors to study fast reactions (e.g., benzylic oxidations) under controlled conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.